molecular formula C13H23NO2 B14011162 tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate

Cat. No.: B14011162
M. Wt: 225.33 g/mol
InChI Key: PACNLFMDECYKRZ-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a methylene group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate include other piperidine derivatives such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-methylenepiperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl group and the methylene group, which confer distinct reactivity and properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-10-7-8-14(13(5,6)9-10)11(15)16-12(2,3)4/h1,7-9H2,2-6H3

InChI Key

PACNLFMDECYKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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